molecular formula C14H8Cl2MgO8S2 B12663531 Magnesium bis(2-chloro-5-formylbenzenesulphonate) CAS No. 85136-02-3

Magnesium bis(2-chloro-5-formylbenzenesulphonate)

Cat. No.: B12663531
CAS No.: 85136-02-3
M. Wt: 463.6 g/mol
InChI Key: NTDTWSBPXNKFKD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium bis(2-chloro-5-formylbenzenesulphonate) is a chemical compound with the molecular formula C14H8Cl2MgO8S2 and a molecular weight of 463.55 g/mol . This compound is known for its unique chemical structure, which includes magnesium coordinated with two 2-chloro-5-formylbenzenesulphonate ligands. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium bis(2-chloro-5-formylbenzenesulphonate) typically involves the reaction of magnesium salts with 2-chloro-5-formylbenzenesulphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product . The reaction mixture is then purified through crystallization or other suitable methods to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of Magnesium bis(2-chloro-5-formylbenzenesulphonate) follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous processing techniques are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Magnesium bis(2-chloro-5-formylbenzenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Magnesium bis(2-chloro-5-formylbenzenesulphonate) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and coordination chemistry studies.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Magnesium bis(2-chloro-5-formylbenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions and form complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Magnesium bis(2-chloro-5-methylbenzenesulphonate): Similar structure but with a methyl group instead of a formyl group.

    Magnesium bis(2-chloro-5-nitrobenzenesulphonate): Contains a nitro group instead of a formyl group.

    Magnesium bis(2-chloro-5-hydroxybenzenesulphonate): Features a hydroxyl group in place of the formyl group.

Uniqueness

Magnesium bis(2-chloro-5-formylbenzenesulphonate) is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the formyl functionality is essential .

Properties

CAS No.

85136-02-3

Molecular Formula

C14H8Cl2MgO8S2

Molecular Weight

463.6 g/mol

IUPAC Name

magnesium;2-chloro-5-formylbenzenesulfonate

InChI

InChI=1S/2C7H5ClO4S.Mg/c2*8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h2*1-4H,(H,10,11,12);/q;;+2/p-2

InChI Key

NTDTWSBPXNKFKD-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.[Mg+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.